

# Molecular structure and IUPAC name of 2,5-Dichlorophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,5-Dichlorophenol**

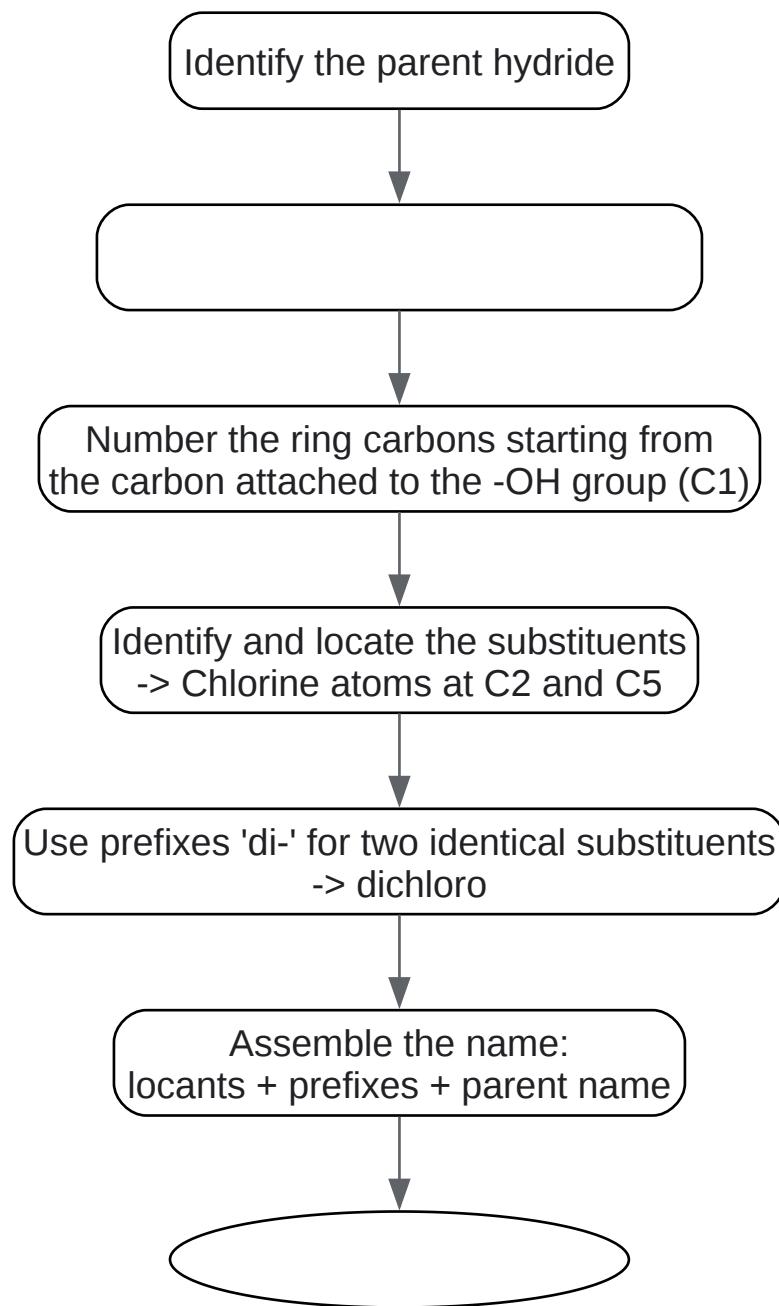
Cat. No.: **B122974**

[Get Quote](#)

An In-depth Technical Guide on **2,5-Dichlorophenol**

## Introduction

**2,5-Dichlorophenol** (2,5-DCP) is a chlorinated aromatic organic compound that appears as colorless crystals or a white crystalline solid with a distinct phenolic odor.<sup>[1]</sup> It is a significant intermediate in the synthesis of various chemicals, including dyes, resins, and pesticides, most notably the herbicide Dicamba.<sup>[1][2]</sup> This compound is also a known human xenobiotic metabolite of 1,4-dichlorobenzene, a substance commonly found in mothballs and deodorizers.<sup>[3][4]</sup>


## Molecular Structure and IUPAC Name

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,5-dichlorophenol**.<sup>[3][4]</sup> The structure consists of a phenol molecule (a hydroxyl group attached to a benzene ring) substituted with two chlorine atoms at the second and fifth carbon positions relative to the hydroxyl group.

The molecular formula for **2,5-Dichlorophenol** is  $C_6H_4Cl_2O$ .<sup>[1][2][3]</sup>

Caption: Molecular structure of **2,5-Dichlorophenol**.

The IUPAC nomenclature for substituted phenols follows a systematic approach to ensure unambiguous naming. The process for naming **2,5-Dichlorophenol** is outlined below.



[Click to download full resolution via product page](#)

Caption: IUPAC naming workflow for **2,5-Dichlorophenol**.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,5-Dichlorophenol** is provided in the table below.

| Property                                   | Value                                                                |
|--------------------------------------------|----------------------------------------------------------------------|
| Molecular Formula                          | C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> O <sup>[1][2][3]</sup> |
| Molar Mass                                 | 163.00 g/mol <sup>[1][2]</sup>                                       |
| Appearance                                 | Colorless crystals or white crystalline solid <sup>[1]</sup>         |
| Odor                                       | Phenolic <sup>[1]</sup>                                              |
| Melting Point                              | 54-57 °C <sup>[1][2][5]</sup>                                        |
| Boiling Point                              | 211-222 °C <sup>[1]</sup>                                            |
| Water Solubility                           | 3 g/L at 20 °C <sup>[2]</sup>                                        |
| LogP (Octanol/Water Partition Coefficient) | 2.88 - 3.06 <sup>[1][2]</sup>                                        |
| Vapor Pressure                             | 0.06 mmHg <sup>[1]</sup>                                             |
| pKa                                        | 7.53 ± 0.10 <sup>[1]</sup>                                           |
| Flash Point                                | 100.0 °C <sup>[2]</sup>                                              |

## Experimental Protocols

### Synthesis of 2,5-Dichlorophenol

Several methods for the synthesis of **2,5-Dichlorophenol** have been documented. Two prominent methods are detailed below.

#### 4.1.1. Synthesis from p-Dichlorobenzene

This multi-step synthesis is a reliable route for producing **2,5-Dichlorophenol**.<sup>[1][6]</sup>

- Step 1: Friedel-Crafts Acylation to form 2,5-Dichloroacetophenone.
  - Melt p-dichlorobenzene in a reaction vessel by heating to 80°C.<sup>[1]</sup>
  - Add anhydrous aluminum chloride, followed by the slow addition of acetyl chloride while stirring.<sup>[1][6]</sup>
  - Maintain the reaction at 40°C for several hours.<sup>[1]</sup>

- The resulting product is 2,5-dichloroacetophenone.[1][6]
- Step 2: Baeyer-Villiger Oxidation to form 2,5-Dichlorophenyl Acetate.
  - Dissolve the 2,5-dichloroacetophenone from the previous step in a suitable organic solvent.[1]
  - In the presence of a catalyst such as trifluoromethanesulfonic acid scandium, add a peroxide (e.g., hydrogen peroxide or peracetic acid) at room temperature.[1][6]
  - The reaction proceeds to form 2,5-dichlorophenyl acetate.[1][6]
- Step 3: Hydrolysis to form **2,5-Dichlorophenol**.
  - Perform a hydrolysis reaction on the 2,5-dichlorophenyl acetate with an inorganic aqueous alkali (e.g., sodium hydroxide) under reflux conditions to yield **2,5-Dichlorophenol**.[6]

#### 4.1.2. Synthesis from 2,5-Dichloroaniline

This method involves the hydrolysis of 2,5-dichloroaniline.[1][7]

- Use 2,5-dichloroaniline as the raw material and an inorganic acid aqueous solution as the hydrolytic agent and solvent.[7]
- Heat and premix the 2,5-dichloroaniline and the inorganic acid aqueous solution at normal pressure to fully dissolve the 2,5-dichloroaniline.[7]
- Hydrolyze the resulting mixed solution in the presence of an inert gas under high temperature and high pressure.[7]
- After the hydrolysis is complete, reduce the temperature and pressure of the reaction solution.[7]
- Allow the solution to stand for layering, then separate the organic phase, which is **2,5-Dichlorophenol**.[7]

## Analytical Methods

The determination of **2,5-Dichlorophenol** in various matrices is crucial for environmental and exposure monitoring. Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the separation and identification of **2,5-Dichlorophenol**.[\[8\]](#)
- High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of chlorophenols in water samples.[\[9\]](#)[\[10\]](#)

A typical protocol for the analysis of chlorophenols in water samples using HPLC involves:[\[9\]](#)

- Sample preparation through techniques like solvent extraction, solid-phase extraction, or liquid-phase microextraction.
- Separation of the chlorophenols on an appropriate HPLC column.
- Detection using a suitable detector, such as a UV detector.

## Reactivity and Hazards

**2,5-Dichlorophenol** is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[\[1\]](#)[\[8\]](#) Upon heating to decomposition, it can release toxic fumes, including hydrogen chloride and phosgene.[\[1\]](#) While combustible, it is not easily ignited.[\[1\]](#) It is harmful if swallowed and can cause severe skin burns and serious eye damage.[\[1\]](#) Exposure can occur through inhalation, skin contact, and ingestion.[\[1\]](#) Chronic exposure may lead to liver and kidney damage.[\[1\]](#) Appropriate personal protective equipment, such as gloves, safety goggles, and respiratory protection, should be utilized when handling this chemical.[\[1\]](#)

## Biological Activity and Environmental Fate

**2,5-Dichlorophenol** is a known metabolite of 1,4-dichlorobenzene, a common component of mothballs and deodorizers.[\[1\]](#) Consequently, human exposure is often monitored by measuring urinary levels of 2,5-DCP.[\[1\]](#) In the environment, **2,5-Dichlorophenol** is toxic to aquatic organisms.[\[1\]](#) It can be generated during wastewater treatment and the incineration of certain materials.[\[1\]](#) Advanced oxidation processes, such as ozonation, have been demonstrated to improve the biodegradability of **2,5-Dichlorophenol** in aqueous solutions.[\[1\]](#)[\[11\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]
- 3. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - 2,5-Dichlorophenol (2,5-DCP) (Compound) [exposome-explorer.iarc.fr]
- 5. 2,5-Dichlorophenol | CAS#:583-78-8 | Chemsoc [chemsoc.com]
- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 7. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]
- 8. 2,5-Dichlorophenol | 583-78-8 [chemicalbook.com]
- 9. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
- 10. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Molecular structure and IUPAC name of 2,5-Dichlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122974#molecular-structure-and-iupac-name-of-2-5-dichlorophenol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)